

Application Notes and Protocols for In Vitro Neuroprotective Assay Using Celastrol

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Compound of Interest

Compound Name: celaphanol A

Cat. No.: B026724

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A Note on Terminology: The compound "**Celaphanol A**" was not identified in the current scientific literature. It is highly probable that this is a typographical error or a less common synonym for Celastrol, a well-researched triterpenoid found in the Celastraceae family of plants (e.g., *Tripterygium wilfordii*), which is renowned for its neuroprotective properties. This document will proceed with the assumption that the intended compound of interest is Celastrol.

Introduction

Celastrol, a pentacyclic triterpenoid, has garnered significant attention in the field of neuroscience due to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.^[1]^[2]^[3] These characteristics make it a promising candidate for the development of therapeutic agents against neurodegenerative diseases such as Parkinson's and Alzheimer's disease.^[1]^[2]^[4] In vitro neuroprotective assays are crucial first steps in evaluating the efficacy of compounds like Celastrol. These assays typically involve exposing cultured neuronal cells to a neurotoxin to induce cell death and then treating the cells with the compound of interest to assess its protective effects. This application note provides detailed protocols for conducting an in vitro neuroprotective assay using Celastrol on the human neuroblastoma cell line SH-SY5Y, a commonly used model in neurotoxicity studies.

Data Presentation: Neuroprotective Effects of Celastrol

The following table summarizes the quantitative data from various in vitro studies on the neuroprotective effects of Celastrol.

Cell Line	Neurotoxin	Celastrol Concentration	Key Findings	Reference
H4-APP	Lipopolysaccharide (LPS)	1, 10, 100 nM	Significantly reduced LPS-induced cell death and A β production. Increased HSP-70 and Bcl-2 expression.	[5]
SH-SY5Y	Rotenone	Not specified	Inhibited Reactive Oxygen Species (ROS) generation and retained Mitochondrial Membrane Potential ($\Delta\Psi_m$).	
SH-SY5Y	MPP+ (1 mM)	Not specified	Suppressed MPP+-induced injuries by activating autophagy through MAPK/p38, MAPK/ERK, MAPK/Akt, or MAPK/JNK signaling pathways.	[1]
Primary Neurons	Oxygen-Glucose Deprivation (OGD)	0.1-0.8 μ M	Showed significant neuroprotective effect.	[6][7]

PC12	tert-Butylhydroperoxide (t-BHP)	Not specified	An analogue of Celastrol (CL12) showed more effectiveness than Celastrol against t-BHP-induced cytotoxicity and upregulated Hsp70 protein expression.	[8]
PC12	6-hydroxydopamine (6-OHDA) (250 μ M)	Not specified	A sesquiterpenoid from Tussilago farfara showed protection against 6-OHDA-induced cytotoxicity via the Nrf2 pathway.	[9]

Experimental Protocols

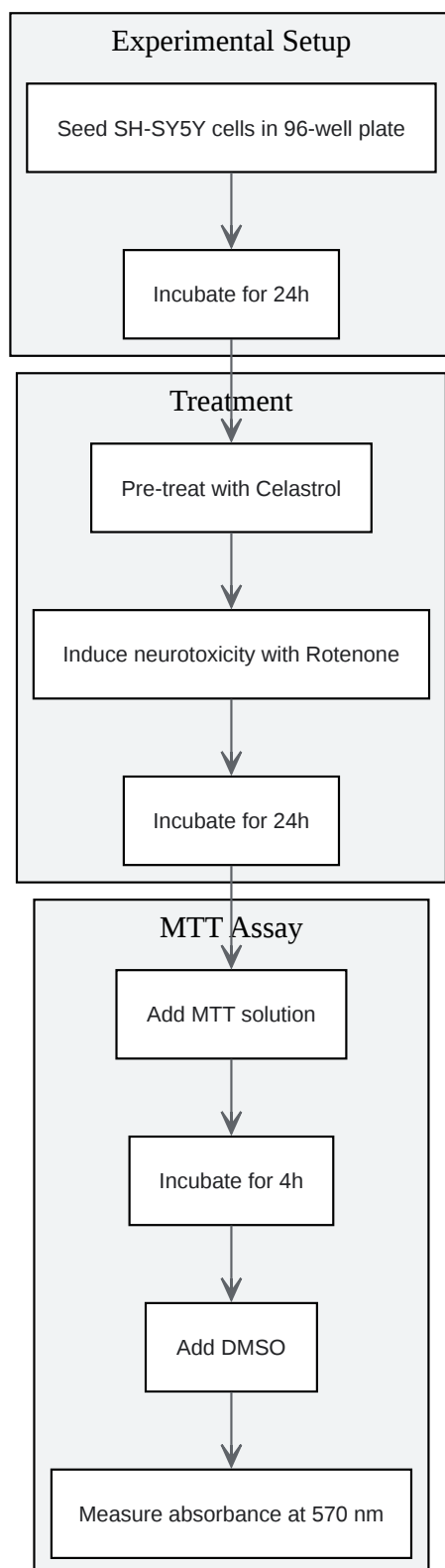
- Materials:
 - SH-SY5Y human neuroblastoma cells
 - Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
 - 0.25% Trypsin-EDTA
 - Phosphate Buffered Saline (PBS)
 - Cell culture flasks and plates

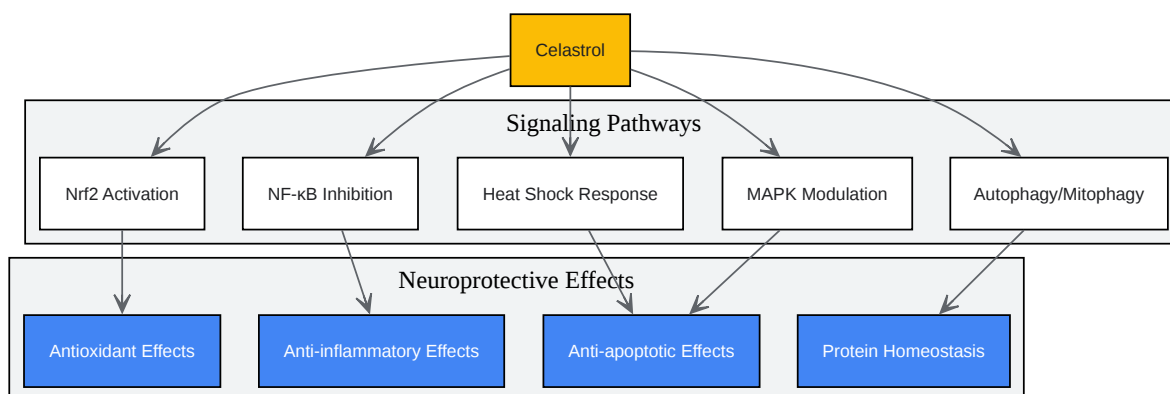
- Humidified incubator (37°C, 5% CO₂)
- Protocol:
 - Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in T-75 flasks.
 - Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
 - Passage the cells every 3-4 days or when they reach 80-90% confluency.
 - To passage, aspirate the medium, wash the cells with PBS, and detach them using 0.25% Trypsin-EDTA.
 - Neutralize the trypsin with complete medium and centrifuge the cell suspension.
 - Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
- Materials:
 - Rotenone
 - Dimethyl sulfoxide (DMSO)
 - SH-SY5Y cells cultured in 96-well plates
- Protocol:
 - Prepare a stock solution of Rotenone in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 50, 100, and 200 nM).[\[10\]](#)
 - Seed SH-SY5Y cells in a 96-well plate at a density of 3×10^3 cells/well and allow them to adhere for 24 hours.[\[10\]](#)
 - After 24 hours, replace the medium with fresh medium containing different concentrations of rotenone.

- Incubate the cells for 24 hours to induce neurotoxicity. A concentration of 100 nM rotenone is reported to cause approximately 50% cell death in SH-SY5Y cells.[\[10\]](#)
- Materials:
 - Celastrol
 - DMSO
 - Rotenone-treated SH-SY5Y cells
- Protocol:
 - Prepare a stock solution of Celastrol in DMSO. Dilute the stock solution in cell culture medium to obtain the desired final concentrations.
 - To assess the neuroprotective effect, pre-treat the SH-SY5Y cells with various concentrations of Celastrol for a specific period (e.g., 2 hours) before adding the neurotoxin (rotenone).
 - Alternatively, co-treat the cells with Celastrol and the neurotoxin simultaneously.
 - The optimal concentration of Celastrol should be determined experimentally, but concentrations in the nanomolar to low micromolar range are often effective.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Materials:
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - DMSO
 - 96-well plate reader
- Protocol:
 - After the treatment period (e.g., 24 hours of rotenone exposure with or without Celastrol), remove the medium from the 96-well plate.

- Add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.
- Incubate the plate for 4 hours at 37°C in the dark.
- After incubation, carefully remove the MTT solution.
- Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated) cells.

Mandatory Visualizations





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